Desvenlafaxine is the major active metabolite of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). [, , , ] It is classified as an SNRI and is primarily investigated for its effects on serotonin and norepinephrine neurotransmission. [, , , , ] In scientific research, desvenlafaxine is used as a pharmacological tool to study:
Desvenlafaxine is synthesized from venlafaxine, which itself is derived from a series of chemical modifications starting from naturally occurring compounds. The compound belongs to the class of antidepressants known as serotonin-norepinephrine reuptake inhibitors (SNRIs). Its chemical formula is , and it has a molecular weight of approximately 263.3752 g/mol .
The synthesis of desvenlafaxine can be achieved through various methods, with the most notable involving O-demethylation of venlafaxine. This process can be optimized for yield and purity through several steps:
The synthesis has been reported to achieve high yields (up to 71%) with minimal environmental impact, utilizing readily available reagents and avoiding hazardous substances wherever possible .
Desvenlafaxine's molecular structure features a dimethylamino group attached to a phenolic structure, which contributes to its pharmacological activity. The compound exhibits a three-dimensional arrangement that allows it to interact effectively with serotonin and norepinephrine transporters.
Desvenlafaxine participates in several chemical reactions relevant to its synthesis and metabolism:
Desvenlafaxine exerts its antidepressant effects primarily through the inhibition of serotonin and norepinephrine reuptake in the central nervous system.
Desvenlafaxine possesses distinct physical and chemical properties that influence its pharmacological profile:
Desvenlafaxine is primarily used as an antidepressant for treating major depressive disorder. Its effectiveness has been demonstrated in clinical trials where it significantly improves depressive symptoms compared to placebo treatments.
Desvenlafaxine functions as a potent inhibitor of presynaptic neurotransmitter reuptake, primarily targeting the serotonin transporter (SERT) and norepinephrine transporter (NET). This dual reuptake inhibition increases synaptic concentrations of serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) in the central nervous system, which constitutes its fundamental antidepressant mechanism. Pharmacodynamic studies demonstrate that desvenlafaxine achieves maximal transporter occupancy within hours of administration, with steady-state plasma concentrations reached within 4-5 days of once-daily dosing due to its elimination half-life of approximately 11 hours [1] [3] [10].
The inhibition kinetics follow a concentration-dependent pattern, with therapeutic effects observed at plasma concentrations correlating with 50-100 mg daily dosing. In vitro analyses confirm desvenlafaxine binds directly to the substrate recognition sites on human SERT and NET, stabilizing transporters in an outward-facing conformation that prevents neurotransmitter internalization [2] [7]. This molecular action prolongs neurotransmitter signaling within synaptic clefts, thereby enhancing monoaminergic neurotransmission in neural circuits implicated in mood regulation. Unlike many antidepressants, desvenlafaxine's reuptake inhibition occurs without requiring metabolic activation since it is pharmacologically active upon administration [1] [9].
Desvenlafaxine exhibits distinct selectivity patterns for human monoamine transporters, with significantly higher affinity for SERT compared to NET and minimal activity at the dopamine transporter (DAT). Competitive radioligand binding assays quantify its inhibitory constant (Kᵢ) values as follows:
This pharmacological profile yields a SERT:NET inhibition ratio of approximately 10:1, classifying desvenlafaxine as a serotonin-preferring dual reuptake inhibitor [1] [6]. The selectivity hierarchy (SERT > NET >> DAT) differentiates it from other serotonin-norepinephrine reuptake inhibitors:
Table 1: Comparative Monoamine Transporter Selectivity of Serotonin-Norepinephrine Reuptake Inhibitors
Compound | SERT:NET Selectivity Ratio | DAT Inhibition |
---|---|---|
Desvenlafaxine | 10:1 | Negligible |
Venlafaxine | 30:1 | Negligible |
Duloxetine | 9:1 | Weak |
Milnacipran | 1:3 | Negligible |
The negligible DAT affinity (Kᵢ > 10μM) distinguishes desvenlafaxine from triple reuptake inhibitors and explains its absence of clinically relevant dopaminergic effects like psychomotor activation or addiction potential [1] [7]. Transporter occupancy studies confirm this selectivity profile is maintained in vivo across therapeutic dosing ranges [3] [9].
A critical pharmacological feature of desvenlafaxine is its exceptional receptor selectivity. Comprehensive in vitro receptor binding assays demonstrate clinically insignificant affinity (Kᵢ > 10μM) for:
This receptor profile translates to an absence of anticholinergic effects (e.g., dry mouth, constipation, cognitive blunting), antihistaminergic effects (e.g., sedation, weight gain), or alpha-adrenergic effects (e.g., orthostatic hypotension) typically associated with tricyclic antidepressants [4] [10].
Furthermore, desvenlafaxine demonstrates no monoamine oxidase (MAO) inhibitory activity at therapeutic concentrations. Enzyme inhibition assays confirm it does not inhibit MAO-A or MAO-B isoenzymes, eliminating risks of hypertensive crises or dietary tyramine interactions inherent to MAO inhibitors [2] [4]. The compound also lacks significant activity at voltage-gated ion channels (sodium, potassium, calcium), explaining its neutral cardiac safety profile regarding QT interval prolongation [2] [10].
Table 2: Receptor Binding Profile of Desvenlafaxine
Receptor/Enzyme System | Affinity (Kᵢ, μM) | Clinical Relevance |
---|---|---|
Muscarinic (M1) | >100,000 | No anticholinergic effects |
Histamine H₁ | >100,000 | No sedation or weight gain |
α₁-Adrenergic | >100,000 | No orthostatic hypotension |
Dopamine D₂ | >100,000 | No extrapyramidal symptoms |
MAO-A | >100,000 | No tyramine potentiation |
MAO-B | >100,000 | No MAO-related toxicity |
Metabolic studies confirm desvenlafaxine undergoes hepatic conjugation via uridine diphosphate-glucuronosyltransferase (UGT) isoforms (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17) with minor oxidative metabolism by cytochrome P450 3A4 [2] [10]. Crucially, it does not inhibit CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 isoenzymes, minimizing pharmacokinetic drug interactions [10]. Its lack of P-glycoprotein substrate or inhibitor status further reduces interaction risks with transported medications [5] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7